BenchChemオンラインストアへようこそ!

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

RIPK1 kinase inhibition benzoxazepinone SAR 7-position substitution

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid (CAS 874767-72-3) is a synthetic benzoxazepinone–acetic acid hybrid with molecular formula C₁₁H₁₀FNO₄ and molecular weight 239.2 g/mol. The scaffold combines a 1,4-benzoxazepin-5-one core with an N-acetic acid side chain and a single fluorine substituent at the 7-position of the fused benzene ring.

Molecular Formula C11H10FNO4
Molecular Weight 239.2 g/mol
CAS No. 874767-72-3
Cat. No. B1453223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
CAS874767-72-3
Molecular FormulaC11H10FNO4
Molecular Weight239.2 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O
InChIInChI=1S/C11H10FNO4/c12-7-1-2-9-8(5-7)11(16)13(3-4-17-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
InChIKeySJSXKAJLNRAXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid (CAS 874767-72-3): Procurement-Relevant Identity, Physicochemical Profile, and Scaffold Context


(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid (CAS 874767-72-3) is a synthetic benzoxazepinone–acetic acid hybrid with molecular formula C₁₁H₁₀FNO₄ and molecular weight 239.2 g/mol . The scaffold combines a 1,4-benzoxazepin-5-one core with an N-acetic acid side chain and a single fluorine substituent at the 7-position of the fused benzene ring . The 1,4-benzoxazepinone template has been validated as a privileged pharmacophore in two therapeutically distinct programs: squalene synthase inhibition for hyperlipidemia (e.g., TAK-475/lapaquistat) [1] and receptor-interacting protein kinase 1 (RIPK1) inhibition for inflammatory and neurodegenerative diseases (e.g., GSK2982772) [2]. Within the RIPK1 benzoxazepinone series, structure–activity relationship (SAR) analysis has demonstrated that aryl-ring substitution is tolerated exclusively at the 7-position, making the 7-fluoro substituent a strategically non-interchangeable structural feature [3].

Why a Generic 1,4-Benzoxazepine Acetic Acid Cannot Substitute for the 7-Fluoro-5-oxo Variant (CAS 874767-72-3)


Substituting a non-fluorinated or differently substituted benzoxazepine acetic acid for (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid introduces risks at three levels. First, the 7-position is the sole aryl site where substitution is tolerated without steric clash in the RIPK1 binding pocket; replacement with hydrogen (unsubstituted parent, CAS 933740-38-6) removes a critical hydrophobic contact, while bulkier halogens (e.g., 7-chloro analog, CAS 1243086-72-7) may exceed the steric tolerance window [1]. Second, the 5-oxo group defines the lactam pharmacophore essential for hinge-region hydrogen bonding in kinase targets; the non-oxo 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid (CAS 933740-38-6) lacks this carbonyl and therefore cannot recapitulate the same binding mode [2]. Third, fluorine at the 7-position modulates lipophilicity (computed LogP ≈ 0.74 ) and metabolic stability differently than hydrogen or chlorine, directly affecting compound developability in lead-optimization workflows. These structural differences are not cosmetic—they map to discrete, quantitatively validated SAR features in both the RIPK1 benzoxazepinone series [1] and the 4,1-benzoxazepine squalene synthase inhibitor series [3].

Procurement-Relevant Quantitative Differentiation Evidence: (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid vs. Closest Analogs


Evidence Dimension 1: 7-Position as the Exclusive Tolerant Substitution Site on the Benzoxazepinone Aryl Ring (RIPK1 SAR)

In a systematic SAR analysis of 46 benzoxazepinone RIPK1 inhibitors spanning pIC₅₀ 4.9–10.3, alignment of high-activity compounds (pIC₅₀ 10.3–9) against the RIPK1 crystal structure (PDB 5HX6) demonstrated that substitution on the fused aryl ring is sterically tolerated only at the 7-position; substitutions at any other aryl position produce steric clashes with the protein and are associated exclusively with low-activity compounds (pIC₅₀ 6.7–4.9) [1]. This establishes the 7-fluoro substituent of the target compound as occupying the sole permissive substitution vector on the benzoxazepinone core, whereas the unsubstituted parent (CAS 933740-38-6, 7-H) and the 7-chloro analog (CAS 1243086-72-7) represent the lower and upper bounds, respectively, of steric tolerance at this critical position [1].

RIPK1 kinase inhibition benzoxazepinone SAR 7-position substitution structure-activity relationship

Evidence Dimension 2: Physicochemical Differentiation – 7-Fluoro vs. 7-H (Unsubstituted Parent) vs. 7-Chloro

The 7-fluoro substituent confers a distinct physicochemical profile relative to both the unsubstituted parent (CAS 933740-38-6, MW 207.23, C₁₁H₁₃NO₃) and the 7-chloro analog (CAS 1243086-72-7, MW 255.65, C₁₁H₁₀ClNO₄) . The target compound (MW 239.2, computed LogP 0.74, TPSA 66.84 Ų) occupies an intermediate lipophilicity range: the 7-H parent is less lipophilic (lacks halogen), while the 7-Cl analog is more lipophilic (chlorine's greater molar refractivity and π value). Within the benzoxazepinone RIPK1 series, an activity cliff summary of hydrophobics has shown that excessive hydrophobicity in the region corresponding to the heterocyclic ring is detrimental to RIPK1 pIC₅₀ [1], suggesting that the intermediate lipophilicity of the 7-fluoro variant may be advantageous for balancing potency and physicochemical properties.

physicochemical properties lipophilicity halogen substitution lead optimization

Evidence Dimension 3: The 5-Oxo Group as a Pharmacophoric Requirement for Hinge-Region Hydrogen Bonding in Kinase Targets

The 5-oxo (lactam carbonyl) group of the target compound is a critical pharmacophoric element absent in the simpler 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid (CAS 933740-38-6, C₁₁H₁₃NO₃, no carbonyl at position 5) . In the RIPK1 crystal structure with a benzoxazepinone inhibitor (PDB 5HX6), the lactam carbonyl forms a key hydrogen-bond interaction with the backbone NH of Asp156 in the kinase hinge region [1]. The Cresset Activity Atlas electrostatic analysis confirmed that the region of favorable negative electrostatics above the ligand linker corresponds to the lactam amide carbonyl and is consistently associated with higher RIPK1 pIC₅₀ values [2]. The non-oxo parent compound lacks this H-bond donor/acceptor capability and cannot engage the hinge region in the same manner, representing a fundamentally different pharmacophore.

kinase hinge binding lactam pharmacophore benzoxazepinone hydrogen bond

Evidence Dimension 4: Fluorine-Mediated Metabolic Stability Advantage – Class-Level Inference from Benzoxazepinone and 4,1-Benzoxazepine Series

Fluorine substitution at the 7-position of the benzoxazepinone aryl ring is expected to confer a metabolic stability advantage relative to the unsubstituted parent (7-H), based on the well-established propensity of aryl fluorine to block cytochrome P450-mediated oxidative metabolism at the substituted position [1]. In the related 4,1-benzoxazepine squalene synthase inhibitor series, the 7-chloro derivative TAK-475 (lapaquistat) achieved oral efficacy (ED₅₀ = 2.9 mg/kg, po, in rat cholesterol synthesis assay) [2], demonstrating that 7-halogen substitution is compatible with favorable pharmacokinetics in this scaffold class. The 7-fluoro compound offers a lower molecular weight and reduced lipophilicity compared to the 7-chloro analog (ΔMW = −16.45; ΔLogP estimated at −0.5 to −0.8 based on halogen π constants), which may translate to improved solubility and a lower risk of CYP inhibition compared to the more lipophilic 7-chloro variant .

metabolic stability fluorine substitution CYP450 benzoxazepine ADME

Evidence Dimension 5: Commercial Purity and Supply-Chain Differentiation vs. Closest Analogs

The target compound is commercially available at a guaranteed purity of 98% (HPLC) from Leyan (Product No. 2214854) and at ≥95% purity from CymitQuimica/Biosynth (Ref. 3D-FF128940) , with molecular formula C₁₁H₁₀FNO₄ and molecular weight 239.2 g/mol independently verified across multiple suppliers . By comparison, the unsubstituted parent compound (CAS 933740-38-6) is typically supplied at 95% purity , and the 7-chloro analog (CAS 1243086-72-7) is listed at 95% purity by multiple vendors [1]. The higher specification purity (98%) available for the 7-fluoro target compound reduces the experimental noise from impurities in dose–response assays and facilitates more accurate SAR determination.

chemical purity procurement specification vendor comparison building block quality

Highest-Value Application Scenarios for (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid (CAS 874767-72-3)


Lead Optimization of Benzoxazepinone RIPK1 Inhibitors Requiring 7-Position Functionalization

This compound serves as a strategic intermediate for RIPK1 inhibitor lead optimization programs. The 7-position is the only aryl site tolerant of substitution in high-activity benzoxazepinones (pIC₅₀ 10.3–9) [1], and the pre-installed 7-fluoro group provides a synthetic handle for further elaboration or can be retained as a metabolically stable substituent. The 5-oxo lactam and N-acetic acid side chain provide two additional vectors for diversity-oriented synthesis, enabling rapid exploration of the RIPK1 chemical space validated by GSK's clinical candidates GSK2982772 and GSK3145095 [2].

Synthesis of 4,1-Benzoxazepine Squalene Synthase Inhibitor Analogs via Scaffold-Hopping from TAK-475

The 4,1-benzoxazepine squalene synthase inhibitor series, exemplified by TAK-475 (7-chloro, oral ED₅₀ = 2.9 mg/kg in rats) [3], relies on 7-halogen substitution for potency and pharmacokinetics. The 7-fluoro variant offers an alternative halogen with lower lipophilicity (LogP 0.74 vs. estimated >2 for the 7-Cl scaffold), potentially improving aqueous solubility while retaining the metabolic blockade at C7. The N-acetic acid moiety is directly analogous to the carboxylate pharmacophore required for squalene synthase inhibition (IC₅₀ = 15 nM for optimized glycine/β-alanine derivatives) [3], making this compound a viable starting material for scaffold-hopping campaigns between the RIPK1 and squalene synthase target families [3].

Physicochemical Benchmarking of 7-Halogen Effects in Benzoxazepinone Chemical Space

The 7-fluoro compound (MW 239.2, LogP 0.74, TPSA 66.84 Ų) occupies a distinct position in the halogen-substitution series between the 7-H parent (MW 207.23) and the 7-Cl analog (MW 255.65). This makes it a valuable reference compound for systematic studies correlating halogen identity with lipophilicity, permeability, metabolic stability, and off-target pharmacology within the benzoxazepinone scaffold. Such studies are essential for establishing halogen-selection guidelines in medicinal chemistry campaigns targeting this chemotype [4].

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Featuring the Benzoxazepinone Core

The benzoxazepinone template was originally identified as a RIP1 inhibitor hit through GSK's DNA-encoded library screening platform [2]. The target compound, with its three orthogonal functionalization points (7-fluoro for aryl elaboration, N-acetic acid for amide/ester conjugation, and 5-oxo for lactam modification), is ideally suited for on-DNA or fragment-linking chemistry. Its favorable physicochemical profile (LogP < 1, TPSA > 60 Ų) meets common DEL-compatibility criteria and positions it as a versatile synthon for library construction within the benzoxazepinone chemical space.

Quote Request

Request a Quote for (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.